molecular formula C12H10N2S B1279881 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile CAS No. 86604-37-7

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Cat. No. B1279881
CAS RN: 86604-37-7
M. Wt: 214.29 g/mol
InChI Key: HLSQWKBDECORJV-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is a compound that belongs to the class of organic compounds known as thiophenes with a cyano group attached to the thiophene ring. The presence of the amino group and the cyano group on the thiophene ring makes it a versatile intermediate for various chemical reactions and syntheses of heterocyclic compounds.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multistep reactions. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another example is the synthesis of 3-aminothiophene-2-carbonitriles from α-acetylenic nitriles through a conjugate addition of mercaptoacetonitrile to substituted acetylenic nitriles . These methods highlight the synthetic versatility of thiophene carbonitriles.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of novel Schiff bases derived from thiophene carbonitriles was established based on their elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . The crystal structure of related compounds, such as 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, has been determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Thiophene carbonitriles undergo various chemical reactions to form different heterocyclic compounds. For instance, N-substituted 2-aminoacylamino derivatives were prepared from 2-amino thiophene carbonitriles and cyclization reactions yielded new heterocyclic ring systems . Additionally, tandem Michael addition/imino-nitrile cyclization has been used to synthesize substituted pyridine carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carbonitriles can be influenced by their molecular structure. For example, conformational and color polymorphism has been observed in 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, which crystallizes in multiple forms with different colors and thermodynamic stability . Solid-solid phase transformations and the effect of particle size on transformation rates have also been studied . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in material science.

Scientific Research Applications

Structural and Electrochemical Properties

  • Thiophene-based Imines : A study by Yildiz et al. (2017) synthesized thiophene-based imine compounds, investigating their structural, electrochemical, and photophysical properties. They found that these compounds, which include derivatives of 2-amino-4-phenylthiophene-3-carbonitrile, exhibit interesting electrochemical and thermal behaviors, highlighting their potential in materials science applications (Yildiz, Kose, Tümer, Purtas, & Tümer, 2017).

Synthesis and Antimicrobial Activity

  • Novel Schiff Bases : Puthran et al. (2019) described the synthesis of novel Schiff bases using derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. These bases displayed significant in vitro antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Antitubercular Agent

  • Antitubercular Properties : Obu et al. (2021) synthesized 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile and conducted a study demonstrating its potential as an anti-tubercular agent. Their molecular docking analysis indicated that the compound exhibits greater binding affinities to certain Mycobacterium tuberculosis proteins compared to standard drugs, pointing to its potential in tuberculosis treatment (Obu, Louis, Odey, Eko, Abdullahi, Ntui, & Offiong, 2021).

Dye and Pigment Synthesis

  • Azo Dye Synthesis : Sabnis and Rangnekar (1989) reported on the synthesis of azo dyes using 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Their study highlights the utility of thiophene derivatives in the production of dyes with good coloration and fastness properties for textile applications (Sabnis & Rangnekar, 1989).

Pharmaceutical Research

properties

IUPAC Name

2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSQWKBDECORJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468996
Record name 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

CAS RN

86604-37-7
Record name 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Tayebee, F Javadi, G Argi - Journal of Molecular Catalysis A: Chemical, 2013 - Elsevier
Zinc oxide is a multi-purpose active material with important catalytic applications. In this study, nano-sized ZnO particles were easily synthesized through sedimentation of zinc acetate di…
Number of citations: 46 www.sciencedirect.com
N Erfaninia, R Tayebee, M Dusek… - Applied Organometallic …, 2018 - Wiley Online Library
This study demonstrates ED‐UiO‐66 as a novel and effective solid nanoporous basic catalyst prepared through the amine grafting onto the pores of UiO‐66. The manufactured …
Number of citations: 23 onlinelibrary.wiley.com

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